molecular formula C15H15N3O4 B8276089 [1-(4-Carbamoyl-oxazol-2-yl)-cyclopropyl]-carbamic acid benzyl ester

[1-(4-Carbamoyl-oxazol-2-yl)-cyclopropyl]-carbamic acid benzyl ester

Cat. No.: B8276089
M. Wt: 301.30 g/mol
InChI Key: WCSVEGPRAYNOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Carbamoyl-oxazol-2-yl)-cyclopropyl]-carbamic acid benzyl ester is a useful research compound. Its molecular formula is C15H15N3O4 and its molecular weight is 301.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

benzyl N-[1-(4-carbamoyl-1,3-oxazol-2-yl)cyclopropyl]carbamate

InChI

InChI=1S/C15H15N3O4/c16-12(19)11-9-21-13(17-11)15(6-7-15)18-14(20)22-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H2,16,19)(H,18,20)

InChI Key

WCSVEGPRAYNOFP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC(=CO2)C(=O)N)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(1-benzyloxycarbonylamino-cyclopropyl)-oxazole-4-carboxylic acid (0.20 g, 0.66 mmol) in DMF (3 mL) was added HATU (0.25 g, 0.66 mmol) and Et3N (0.16 g, 2.0 mmol). Ammonium hydrogen carbonate was then added and the reaction vessel sealed. The mixture was heated at 60° C. for 18 h. The reaction was allowed to cool to room temperature and diluted with water. The mixture was extracted with EtOAc (3×100 mL) and the combined extracts were washed with water, brine and dried with MgSO4. The mixture was filtered and concentrated to give [1-(4-carbamoyl-oxazol-2-yl)-cyclopropyl]-carbamic acid benzyl ester (0.17 g, 0.55 mmol).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Ammonium hydrogen carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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